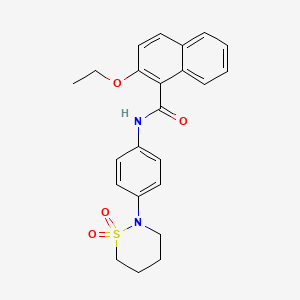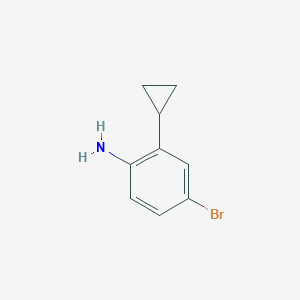
4-Bromo-2-cyclopropylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Bromo-2-cyclopropylaniline” is an organic compound with the molecular formula C9H10BrN . It has a molecular weight of 212.09 .
Molecular Structure Analysis
The molecular structure of “this compound” has been investigated using density functional theory calculations . The atomic charges and frontier molecular orbital energies were also performed .
Physical And Chemical Properties Analysis
“this compound” has a boiling point of 255.6±33.0 °C and a density of 1.560±0.06 g/cm3 . Its acidity coefficient (pKa) is predicted to be 3.80±0.10 .
Scientific Research Applications
Anticancer Activities
Bromophenol derivatives, such as those related to 4-Bromo-2-cyclopropylaniline, have shown promising anticancer activities. Specifically, a novel bromophenol derivative BOS-102 demonstrated significant anticancer effects on human lung cancer cell lines by blocking cell proliferation and inducing cell cycle arrest. The compound's mechanism involves targeting cyclin D1 and cyclin-dependent kinase 4 (CDK4), inducing apoptosis, and modulating the PI3K/Akt and the MAPK signaling pathways (Guo et al., 2018).
Synthetic Chemistry and Organic Synthesis
This compound and related compounds are utilized in various synthetic and organic chemistry applications:
Synthesis of Cyclopropane Derivatives : The compound has been used in reactions with fluorinated α-bromo enones, providing a shorter reaction time compared to fluorine-free analogs. The synthesized cyclopropanes had exclusively trans configuration, demonstrating their importance as precursors for cycloaddition reactions (Romanov et al., 2020).
Photocatalytic Defluorinative Reactions : It has been employed as a coupling partner in photocatalytic defluorinative reactions, particularly in the synthesis of various 4-(difluoromethylidene)-tetrahydroquinolines (Zeng et al., 2022).
Ring Opening of Cyclopropane : Research on N-cyclopropyl-N-methylaniline, closely related to this compound, showed its poor performance as a probe for single electron transfer due to the slow rate of cyclopropane ring opening. This insight can be valuable for understanding the chemical behavior of related compounds (Grimm et al., 2020).
Protein Labeling and Click-to-Release Biorthogonal Reactions : 3-Bromo-1,2,4,5-tetrazine, a compound synthesized in a scalable, oxidant-, and metal-free method, showed excellent reactivity in chemoselective protein labeling, making it a promising tool for biochemical applications (Ros et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that drugs generally work by binding to a receptor, a cellular component that the drugs bind to and produce cellular action .
Mode of Action
Generally, drugs interact with their targets, leading to changes in the biochemical processes within the cell .
Biochemical Pathways
Cyclopropane, a structural motif in 4-bromo-2-cyclopropylaniline, is widespread in natural products and is usually essential for biological activities .
properties
IUPAC Name |
4-bromo-2-cyclopropylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-7-3-4-9(11)8(5-7)6-1-2-6/h3-6H,1-2,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANHLQKEEXWSCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC(=C2)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2395251.png)

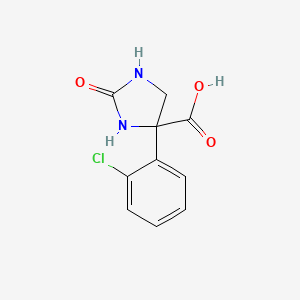
![Methyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2395255.png)
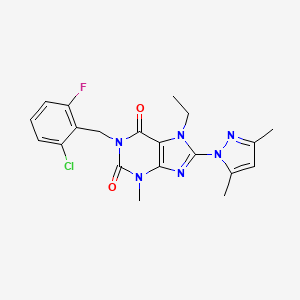
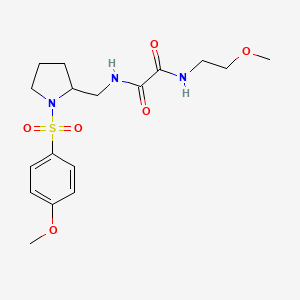
![2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-benzylacetamide](/img/structure/B2395265.png)
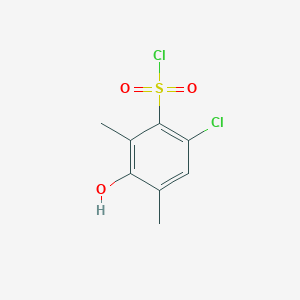
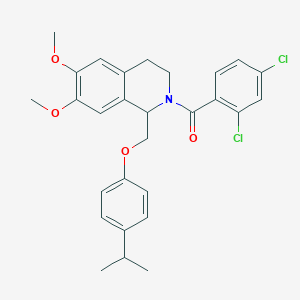
![Ethyl 4-(2-ethoxy-2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2395268.png)
![N-benzyl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2395270.png)
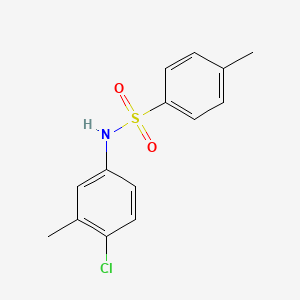
![3-[(4-chlorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2395273.png)
